molecular formula C17H16N2O3S2 B2388027 (Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-40-3

(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2388027
CAS No.: 683237-40-3
M. Wt: 360.45
InChI Key: KNMWGRRFGRIENW-ZCXUNETKSA-N
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Description

(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule built on a benzo[d]thiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse pharmacological potential . The core thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur, and its derivatives are present in more than 18 FDA-approved drugs, underscoring its significant research value . Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Furthermore, recent research has identified specific N-(thiazol-2-yl)benzamide analogs as the first class of selective, negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . This suggests that related compounds like this compound could serve as valuable pharmacological tools for probing the physiological functions and therapeutic potential of this poorly understood ion channel. The methylsulfonyl substituent on the benzothiazole ring may influence the compound's electronic properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-6-4-5-7-13(11)16(20)18-17-19(2)14-9-8-12(24(3,21)22)10-15(14)23-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMWGRRFGRIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2SC_{18}H_{18}N_2O_2S, with a molecular weight of approximately 342.47 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The presence of the thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway .
    • Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and proliferation, enhancing its anticancer efficacy .
  • Structure-Activity Relationship (SAR) :
    • The methyl group at position 2 and the sulfonyl group are essential for enhancing the compound's activity. Variations in these substituents can significantly affect the biological potency .
    • Compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence that thiazole derivatives exhibit other biological activities:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown promising antibacterial and antifungal properties. For instance, derivatives similar to this compound have been effective against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some thiazole-based compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Cytotoxic Effects : A recent study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cells, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
  • Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to study the interactions between this compound and target proteins. The simulations revealed critical hydrophobic interactions that stabilize the binding of the compound to its targets, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzo[d]thiazol-2(3H)-ylidene Derivatives

The benzo[d]thiazole scaffold is common in several pharmacologically relevant compounds. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 3-methyl, 6-(methylsulfonyl) C₁₈H₁₇N₂O₃S₂ Enhanced solubility due to sulfonyl group; Z-configuration stabilizes π-π stacking
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide 3-(2-ethoxyethyl), 6-(methylsulfonyl), 2-bromo C₂₀H₂₀BrN₂O₄S₂ Bromo substituent increases electrophilicity; ethoxyethyl enhances lipophilicity
(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide 3-methyl, 6-(methylsulfonyl), 4-cyano C₁₉H₁₅N₃O₃S₂ Cyano group introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole fused with acryloyl and dimethylamino groups C₂₁H₂₀N₄O₂S Thiadiazole core with dual carbonyl groups; lower thermal stability (mp 200°C)

Physicochemical and Spectral Comparisons

  • Solubility: The methylsulfonyl group in the target compound improves aqueous solubility compared to bromo- or cyano-substituted analogs, which exhibit higher logP values .
  • Spectral Data :
    • IR Spectroscopy : The target compound shows characteristic C=O stretches at ~1680–1700 cm⁻¹, similar to 4g (1690 cm⁻¹) .
    • NMR : Benzo[d]thiazole protons in the target resonate at δ 7.5–8.2 ppm, comparable to analogs in .

Reactivity and Functionalization

  • Electrophilic Substitution : Bromo-substituted analogs (e.g., ) undergo Suzuki-Miyaura coupling more readily than the target compound due to the bromine’s leaving-group capability .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

  • Benzothiazole core with a methylsulfonyl group at position 6.
  • Methyl substituent at position 3 of the thiazole ring.
  • 2-Methylbenzamide group linked via an imine bond in the Z-configuration.

Retrosynthetic pathways suggest sequential alkylation, sulfonation, and condensation reactions, leveraging intermediates reported in benzothiazole derivative syntheses.

Synthetic Routes and Methodologies

Construction of the Benzothiazole Core

The benzothiazole scaffold is synthesized via condensation of 2-aminothiophenol (1) with substituted benzaldehydes. For the 6-methylsulfonyl derivative, 4-methylsulfonyl-2-nitrobenzoic acid is reduced to the corresponding amine, followed by cyclization:

  • Nitration and Sulfonation :

    • 4-Methylbenzoic acid is nitrated to introduce a nitro group at position 3.
    • Sulfonation with chlorosulfonic acid yields 4-methylsulfonyl-2-nitrobenzoic acid.
  • Reduction and Cyclization :

    • The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C).
    • Cyclization with thiourea in acidic conditions forms 6-methylsulfonylbenzothiazole-2-amine (2) .

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: Conc. HCl
  • Temperature: Reflux (78°C)
  • Yield: 72–78%.

Formation of the Imine-Linked Benzamide

The 2-methylbenzamide group is coupled via a nucleophilic acyl substitution reaction. Two methods are prevalent:

Method A: Acid Chloride Coupling
  • Synthesis of 2-Methylbenzoyl Chloride :

    • 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux.
  • Amide Formation :

    • The intermediate 3-methyl-6-methylsulfonylbenzothiazol-2-amine (3) is reacted with 2-methylbenzoyl chloride (1.1 eq.) in dichloromethane (DCM) with triethylamine (TEA).

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Time: 18–24 h
  • Yield: 75%.
Method B: Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Procedure : 3 is coupled with 2-methylbenzoic acid in DCM/DMF (4:1).

Advantages : Higher functional group tolerance; yield: 80%.

Stereochemical Control for Z-Configuration

The Z-geometry of the imine bond is thermodynamically favored due to steric hindrance between the 3-methyl group and benzamide moiety. Polar solvents (e.g., DMF) and prolonged reaction times (24–48 h) enhance Z-selectivity.

Validation :

  • NOESY NMR : Correlation between the benzamide aromatic protons and the thiazole methyl group confirms the Z-form.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 11.62 (s, 1H, NH),
    • 8.02–7.20 (m, 7H, Ar–H),
    • 3.25 (s, 3H, SO₂CH₃),
    • 2.39 (s, 3H, Ar–CH₃).
  • ¹³C NMR :

    • δ 168.5 (C=O),
    • 154.2 (C=N),
    • 44.0 (SO₂CH₃),
    • 14.5 (N–CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 361.0821 [M+H]⁺ (Calculated: 361.0824).

Optimization and Alternative Methods

Ultrasound-Assisted Synthesis

Condensation under ultrasonic irradiation reduces reaction time from 24 h to 20 min, improving yield to 83%.

Conditions :

  • Solvent-free,
  • Catalyst: None,
  • Temperature: 25°C.

Microwave-Assisted Alkylation

Microwave irradiation (300 W, 100°C) shortens alkylation to 15 min with 78% yield.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time
Conventional Alkylation NaH, DMF, 24 h 68 24 h
Ultrasound Condensation Neat, 25°C 83 20 min
Microwave Alkylation 300 W, 100°C 78 15 min

Challenges and Troubleshooting

  • Imine Isomerization : Prolonged storage in protic solvents may lead to E/Z interconversion. Use aprotic solvents (e.g., DCM) for storage.
  • Byproducts : Over-alkylation at N3 is mitigated by controlling methyl bromide stoichiometry (1.2 eq.).

Q & A

Q. How can researchers optimize the synthesis of (Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of:
  • Temperature : Maintaining 60–80°C during condensation steps to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Reaction Time : Extended reaction times (12–24 hours) improve cyclization of the thiazole ring .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95% purity) and ¹H/¹³C NMR (to confirm stereochemistry and functional groups) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm; aromatic protons in the benzamide moiety at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 415.12) .
  • X-ray Crystallography : Resolves Z/E isomerism and dihedral angles of the thiazole ring .
  • HPLC : Quantifies purity (>95%) and detects trace by-products .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Moderate solubility in DMSO (20–30 mg/mL) and methanol (<5 mg/mL); pre-dissolve in DMSO for biological assays .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfonyl group. Monitor degradation via TLC or HPLC over 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from:
  • Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or serum content (e.g., 10% FBS vs. serum-free media) .
  • Cell Line Variability : Use isogenic cell lines and validate target expression (e.g., Western blot for enzyme/receptor levels) .
  • Orthogonal Assays : Confirm activity via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What strategies are effective in elucidating the mechanism of action against specific enzymes or receptors?

  • Methodological Answer :
  • Computational Docking : Use Schrödinger Maestro or AutoDock to model interactions between the methylsulfonyl group and catalytic pockets (e.g., ATP-binding sites in kinases) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in suspected binding residues to validate docking predictions .
  • Kinetic Assays : Measure enzyme inhibition (e.g., Kᵢ and kᵢₙₕᵢᵦ) under varying substrate concentrations to distinguish competitive/non-competitive inhibition .

Q. How can researchers design derivatives to enhance pharmacological properties while minimizing toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the benzamide moiety (e.g., introduce electron-withdrawing groups at para-position to improve target affinity) .
  • Prodrug Strategies : Incorporate hydrolyzable esters (e.g., acetoxymethyl) to enhance bioavailability .
  • Toxicity Screening : Use HEK293 cells for preliminary cytotoxicity (CC₅₀) and hERG assays to assess cardiac risk .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conflicting reactivity may stem from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while protic solvents favor elimination .
  • Leaving Group Strength : Replace methylsulfonyl (–SO₂Me) with stronger leaving groups (e.g., –SO₂CF₃) to enhance substitution rates .
    Validate using ¹⁹F NMR to track fluorine displacement in fluorinated analogs .

Experimental Design Considerations

Q. What controls are essential when assessing this compound’s antimicrobial activity?

  • Methodological Answer : Include:
  • Positive Controls : Ciprofloxacin (for bacteria) or fluconazole (for fungi) at clinically relevant concentrations .
  • Solvent Controls : DMSO (≤1% v/v) to rule out solvent toxicity .
  • Time-Kill Assays : Monitor bactericidal/fungicidal effects over 24 hours to distinguish static vs. cidal activity .

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